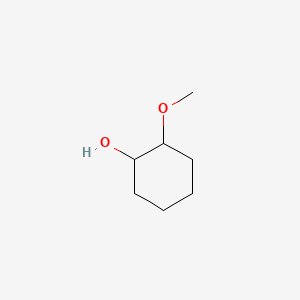
rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans (rac-MPPCA-HCl) is a chiral compound that has been used in the synthesis of various pharmaceuticals, including drugs for the treatment of Alzheimer’s disease, Parkinson’s disease, and diabetes. It has also been used in the development of novel drugs, such as anti-hypertensives and anti-inflammatory agents. Rac-MPPCA-HCl has become increasingly popular due to its ability to serve as a starting material for the synthesis of a wide range of pharmaceuticals.
科学的研究の応用
Rac-MPPCA-HCl has been used in a variety of scientific research applications. For example, it has been used to study the structure and function of G-protein coupled receptors (GPCRs), which are involved in a wide range of physiological processes. Additionally, it has been used to study the mechanism of action of various drugs, including those used to treat Alzheimer’s disease, Parkinson’s disease, and diabetes.
作用機序
Rac-MPPCA-HCl has been shown to act as an agonist of the G-protein coupled receptors (GPCRs). Specifically, it binds to the receptor and activates the G-protein, which in turn activates a cascade of intracellular signaling pathways. This leads to the production of various secondary messengers, including cAMP, which is involved in a wide range of physiological processes.
Biochemical and Physiological Effects
Rac-MPPCA-HCl has been shown to have a wide range of biochemical and physiological effects. For example, it has been shown to increase cAMP levels, which can lead to increased energy production, improved glucose tolerance, and improved cardiovascular health. Additionally, it has been shown to increase the production of nitric oxide, which can lead to improved blood flow, improved cognitive function, and improved muscle strength.
実験室実験の利点と制限
Rac-MPPCA-HCl has several advantages for use in laboratory experiments. For example, it is relatively stable, has a low toxicity profile, and can be easily synthesized. Additionally, it is relatively inexpensive and can be used in a wide range of experiments. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water and can be difficult to work with. Additionally, it is sensitive to light and heat and can degrade over time.
将来の方向性
There are a number of potential future directions for research involving rac-MPPCA-HCl. For example, further studies could be conducted to better understand its mechanism of action and to identify new therapeutic applications. Additionally, further research could be conducted to identify novel synthesis methods and to improve its solubility. Additionally, further research could be conducted to explore its potential as a drug delivery system. Finally, further research could be conducted to better understand its toxicity profile and to identify potential adverse effects.
合成法
Rac-MPPCA-HCl can be synthesized through a variety of methods, including the use of anhydrous hydrogen chloride, anhydrous ammonia, and a palladium catalyst. The reaction begins with the conversion of the anhydrous hydrogen chloride and anhydrous ammonia to form a palladium chloride complex. This complex then reacts with the 4-methylphenyl pyrrolidine-3-carboxylic acid (MPPCA) in the presence of a palladium catalyst to form the desired product, rac-MPPCA-HCl.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-methylbenzaldehyde", "ethyl acetoacetate", "ammonium acetate", "sodium borohydride", "hydrochloric acid", "sodium hydroxide", "acetic acid", "sodium chloride", "water" ], "Reaction": [ "Step 1: Condensation of 4-methylbenzaldehyde and ethyl acetoacetate in the presence of ammonium acetate to form 4-methyl-3-phenylbut-2-en-1-one", "Step 2: Reduction of 4-methyl-3-phenylbut-2-en-1-one with sodium borohydride to form rac-(3R,4S)-4-(4-methylphenyl)butan-2-ol", "Step 3: Oxidation of rac-(3R,4S)-4-(4-methylphenyl)butan-2-ol with sodium chlorite and acetic acid to form rac-(3R,4S)-4-(4-methylphenyl)butan-2-one", "Step 4: Conversion of rac-(3R,4S)-4-(4-methylphenyl)butan-2-one to rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans through a series of reactions involving sodium hydroxide, hydrochloric acid, and water" ] } | |
CAS番号 |
1423037-43-7 |
製品名 |
rac-(3R,4S)-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride, trans |
分子式 |
C12H16ClNO2 |
分子量 |
241.7 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



